Cas no 2169031-53-0 (1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea)
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea
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- Inchi: 1S/C9H9ClF2N2O/c10-1-2-13-9(15)14-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H2,13,14,15)
- InChI Key: FRCKXHFYHLHLSZ-UHFFFAOYSA-N
- SMILES: N(CCCl)C(NC1=CC(F)=CC(F)=C1)=O
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC46363-250mg |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea |
2169031-53-0 | 250mg |
£15.00 | 2025-02-21 | ||
| Apollo Scientific | PC46363-1g |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea |
2169031-53-0 | 1g |
£18.00 | 2025-02-21 | ||
| Key Organics Ltd | PS-14481-1mg |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea |
2169031-53-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-14481-10mg |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea |
2169031-53-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | PS-14481-5mg |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea |
2169031-53-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-14481-100mg |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea |
2169031-53-0 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| Key Organics Ltd | PS-14481-50mg |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea |
2169031-53-0 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589742-250mg |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea |
2169031-53-0 | 98% | 250mg |
¥1327 | 2023-04-14 | |
| 1PlusChem | 1P01JL3X-250mg |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea |
2169031-53-0 | 250mg |
$50.00 | 2023-12-19 |
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea
Research Brief on 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea (CAS: 2169031-53-0): Recent Advances and Applications
The compound 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea (CAS: 2169031-53-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activity. The compound's unique structural features, including the chloroethyl and difluorophenyl moieties, make it a promising candidate for further investigation in drug development.
Recent studies have highlighted the role of 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea as a potential alkylating agent, capable of forming covalent bonds with DNA and proteins. This property is particularly relevant in the context of cancer therapy, where alkylating agents are widely used to disrupt DNA replication in rapidly dividing cells. Preliminary in vitro studies have demonstrated the compound's efficacy against a range of cancer cell lines, with notable activity in glioblastoma and colorectal cancer models. The presence of the difluorophenyl group is believed to enhance the compound's bioavailability and target specificity.
In addition to its anticancer potential, 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea has been investigated for its role in modulating enzymatic activity. Recent research has shown that the compound can inhibit specific kinases involved in inflammatory pathways, suggesting potential applications in autoimmune diseases. The dual functionality of this molecule—acting both as an alkylating agent and a kinase inhibitor—makes it a versatile tool for probing biological systems and developing multi-targeted therapies.
The synthesis of 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea has been optimized in recent years, with several novel routes reported in the literature. A 2023 study published in the Journal of Medicinal Chemistry described a high-yield, scalable synthesis method that minimizes the formation of byproducts. This advancement is critical for ensuring the compound's availability for preclinical and clinical studies. Furthermore, computational modeling has been employed to predict the compound's pharmacokinetic properties, aiding in the design of derivatives with improved efficacy and reduced toxicity.
Despite these promising developments, challenges remain in the clinical translation of 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea. Issues such as off-target effects and metabolic stability need to be addressed through further structural optimization. Ongoing research is exploring the use of prodrug strategies and nanoparticle-based delivery systems to enhance the compound's therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable drug candidate.
In conclusion, 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea represents a compelling area of research in chemical biology and drug discovery. Its multifaceted mechanism of action and potential applications in oncology and immunology underscore the importance of continued investigation. Future studies should focus on elucidating its precise molecular targets, optimizing its pharmacological profile, and evaluating its safety and efficacy in vivo. The insights gained from this research could pave the way for the development of novel therapeutics addressing unmet medical needs.
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